![molecular formula C42H79NNaO10P B1412465 1-Stéaroyl-2-oléoyl-sn-glycéro-3-[phospho-L-sérine] (sel de sodium) CAS No. 321883-23-2](/img/structure/B1412465.png)

1-Stéaroyl-2-oléoyl-sn-glycéro-3-[phospho-L-sérine] (sel de sodium)

Vue d'ensemble

Description

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine Sodium Salt is a lipid that may be used in the assembly of supported lipid bilayers in a continuous nanoshell.

18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is a sodium salt of a modified lipid which has a phosphoserine head group. This anionic lipid has asymmetric acyl chains.

18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is a sodium salt of a modified lipid which has phosphoserine as the backbone.

Applications De Recherche Scientifique

Préparation des liposomes

Ce composé est largement utilisé dans la préparation de liposomes multilamellaires et unilamellaires . Ces liposomes servent de membranes cellulaires modèles dans diverses études, aidant les chercheurs à comprendre la dynamique des membranes et les interactions des médicaments avec les membranes cellulaires.

Essais de liaison aux liposomes

Il est également utilisé dans les essais de liaison aux liposomes . Ces essais sont essentiels pour déterminer l'efficacité de liaison et la cinétique des produits pharmaceutiques, fournissant des informations sur le potentiel de délivrance de médicaments des composés.

Génération de vésicules phospholipidiques

Les chercheurs utilisent ce composé pour générer des vésicules phospholipidiques multilamellaires . Ces vésicules sont utilisées dans les systèmes de délivrance de médicaments pour encapsuler des agents thérapeutiques, améliorant ainsi leur stabilité et leur biodisponibilité.

Voies de la protéine kinase C

Phosphatidylsérine (PS) : , l'épine dorsale de ce composé, joue un rôle clé dans les voies de la protéine kinase C (PKC) . La PKC est impliquée dans le contrôle de la fonction d'autres protéines par la phosphorylation des groupes hydroxyle des résidus d'acides aminés sérine et thréonine sur ces protéines, ce qui est essentiel pour réguler les processus cellulaires.

Recherche en neurosciences

En neurosciences, ce composé est utilisé pour étudier la formation et la réparation de la gaine de myéline . Les gaines de myéline sont essentielles au bon fonctionnement du système nerveux, et ce composé aide à comprendre le processus de myélinisation.

Études des membranes cellulaires

Le composé est essentiel pour étudier la distribution et la fonction de la phosphatidylsérine dans les membranes cellulaires . Cette recherche est fondamentale pour comprendre la signalisation cellulaire et l'apoptose.

Mécanisme D'action

Target of Action

It is known that phosphatidylserines, a class of compounds to which this molecule belongs, play key roles in cellular processes such as signaling and apoptosis .

Mode of Action

Phosphatidylserines are known to interact with proteins in the cell membrane, influencing cellular processes such as signaling pathways .

Biochemical Pathways

Phosphatidylserines are involved in several cellular processes, including the formation of lipid bilayers and the induction of apoptosis .

Result of Action

Phosphatidylserines, in general, are known to play crucial roles in cellular processes such as signaling and apoptosis .

Action Environment

It is known that this compound has been used in the preparation of multilamellar and unilamellar liposomes, which suggests that its action may be influenced by the lipid environment .

Analyse Biochimique

Biochemical Properties

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins like protein kinase C, which is activated by the presence of phosphatidylserine and plays a role in various cellular processes including cell growth and differentiation . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine interacts with other biomolecules such as calcium ions, which are essential for the activation of certain enzymes and proteins .

Cellular Effects

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as the protein kinase C pathway, which is involved in regulating cell growth, differentiation, and apoptosis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine impacts cellular metabolism by participating in the synthesis and degradation of phospholipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine involves several key interactions at the molecular level. This compound binds to protein kinase C, leading to its activation and subsequent phosphorylation of target proteins . It also interacts with calcium ions, which are necessary for the activation of certain enzymes and proteins . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can inhibit or activate enzymes involved in phospholipid metabolism, thereby influencing the overall lipid composition of cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can have lasting effects on cellular function, including sustained activation of protein kinase C and prolonged changes in gene expression .

Propriétés

IUPAC Name |

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPKKMIPHGSQRX-NJZWBUMZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H79NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

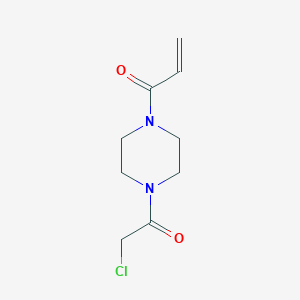

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of 1-Stearoyl-2-oleoyl-sn-glycero-3-, commonly known as SOPS, influence the properties of a lipid monolayer?

A1: Research indicates that incorporating SOPS into a phosphatidylcholine (PC) monolayer significantly alters its biophysical characteristics. [] Specifically, the presence of SOPS impacts the monolayer's:

- Compressibility: This includes changes in isotherms, bulk modulus, and excess area per molecule, signifying altered packing and lateral organization of lipids. []

- Surface Potential: The electrical potential at the monolayer-air interface is modified, reflecting changes in the lipid headgroup organization and interactions with ions in the subphase. []

- SOPS Concentration: The molar ratio of SOPS to PC directly influences the magnitude of the observed changes. []

- Ionic Strength and Composition: The presence and types of ions (e.g., Na+, K+) in the subphase influence SOPS behavior, likely due to its negatively charged headgroup. []

Q2: Why is understanding the interaction between 1-Stearoyl-2-oleoyl-sn-glycero-3- and proteins like spectrin important in cell biology?

A2: Spectrin, a crucial component of the erythrocyte (red blood cell) cytoskeleton, interacts directly with lipids in the cell membrane. [] Research suggests that SOPS plays a significant role in these interactions. Understanding the specifics of how spectrin binds to SOPS provides valuable insight into:

- Membrane Mechanical Properties: Spectrin binding can influence the membrane's elasticity, bending rigidity, and overall stability, which are crucial for cellular integrity and function. []

- Mesoscopic Membrane Morphology: The interaction between spectrin and SOPS can affect the shape and organization of the membrane on a larger scale, potentially influencing processes like vesicle formation or protein clustering. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)

![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)

![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)